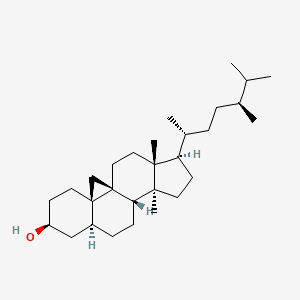

24-Methylpollinastanol

Description

24-Methylpollinastanol is an unusual 9β,19-cyclopropylsterol primarily associated with plants treated with sterol biosynthesis-inhibiting fungicides, such as morpholine and triazole derivatives . Unlike canonical plant sterols (e.g., sitosterol, stigmasterol), it accumulates under disrupted sterol biosynthesis pathways, particularly when cycloartenol cyclase or Δ8-Δ7 isomerase activity is inhibited . Structurally, it features a cyclopropane ring at C-9 and C-19 and a methyl group at C-24, distinguishing it from Δ5-sterols like sitosterol . Its presence in plant membranes correlates with altered enzymatic activity and membrane dynamics, making it a critical marker of phytosterol biosynthesis disruption .

Properties

CAS No. |

34347-58-5 |

|---|---|

Molecular Formula |

C29H50O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(1S,3R,6S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylheptan-2-yl]-12,16-dimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C29H50O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25-,26+,27-,28+,29-/m0/s1 |

InChI Key |

OLYMLXYZIJLUMG-GOMYUCCZSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |

Synonyms |

14,24-dimethyl-9,19-cyclocholestan-3-ol 24-methylpollinastanol |

Origin of Product |

United States |

Comparison with Similar Compounds

ATPase Modulation

In reconstituted corn root plasma membrane H+-ATPase systems, this compound exhibits distinct inhibitory effects compared to other sterols (Table 2):

| Sterol (30 mol%) | ATP Hydrolysis Inhibition (%) | H+ Pump Inhibition (%) | Ca²+/Vanadate Sensitivity |

|---|---|---|---|

| This compound | 60% | 34–60%* | Reduced |

| Sitosterol | No effect | 34–60%* | No effect |

| Stigmasterol | No effect | 0–15%† | No effect |

| Cholesterol | No effect | Stimulatory (+50%) | Increased |

| 14α,24-Dimethylcholest-8-en-3β-ol | 30% | 34–60%* | Reduced |

*Inhibition varies with reconstitution method (freeze-thaw vs. octylglucoside dilution) .

†Stigmasterol stimulates H+ pumping at low concentrations (<5 mol%) but inhibits at higher levels .

Key Findings :

- This compound and 14α,24-dimethylcholest-8-en-3β-ol uniquely suppress ATPase activity, likely via direct enzyme interaction or membrane mismatch .

- Cholesterol enhances H+ transport, contrasting sharply with this compound’s inhibitory role .

Membrane Permeability and Acyl Chain Ordering

In soybean phosphatidylcholine bilayers:

- This compound reduces water permeability equivalently to sitosterol (≈70% reduction at 30 mol%) and strongly orders acyl chains, akin to cholesterol .

- Stigmasterol shows minimal effect on permeability and chain ordering due to its Δ22 side-chain double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.